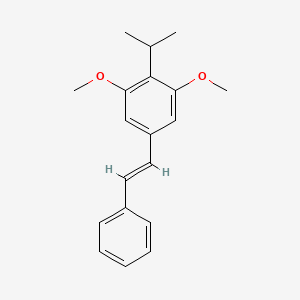![molecular formula C13H10N4O5 B11829740 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acids are chemical compounds that, in aqueous solutions, release hydrogen ions (H⁺). They are characterized by their sour taste, ability to turn blue litmus paper red, and their reactivity with metals and bases to form salts. Acids play a crucial role in various chemical processes and are classified into organic and inorganic acids. Examples include hydrochloric acid, sulfuric acid, and acetic acid .
準備方法
Synthetic Routes and Reaction Conditions
Direct Combination of Elements: Some acids, like hydrogen chloride, are prepared by the direct combination of hydrogen and chlorine under specific conditions.
Oxidation of Alkylbenzenes: Carboxylic acids can be synthesized by oxidizing alkylbenzenes using potassium permanganate (KMnO₄).
Hydrolysis of Nitriles: Carboxylic acids can also be prepared by hydrolyzing nitriles in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: This involves reacting a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield a carboxylic acid.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Acids can undergo oxidation reactions.
Reduction: Acids like nitric acid can be reduced to form nitrogen oxides.
Substitution: Organic acids can undergo substitution reactions, such as the halogenation of acetic acid to form chloroacetic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Platinum (Pt), palladium (Pd).
Major Products
Oxidation: Sulfur trioxide (SO₃), nitrogen oxides (NOₓ).
Reduction: Ammonia (NH₃), nitrogen gas (N₂).
Substitution: Chloroacetic acid, bromoacetic acid.
科学的研究の応用
Acids have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various organic reactions, such as esterification and polymerization.
Biology: Play a role in metabolic pathways and enzyme functions.
Medicine: Used in pharmaceuticals for drug formulation and as active ingredients.
Industry: Employed in the production of fertilizers, explosives, and dyes.
作用機序
Acids exert their effects through various mechanisms:
Proton Donation: Acids donate protons (H⁺) to other molecules, which can alter the structure and reactivity of the recipient molecule.
Catalysis: Acids can act as catalysts by providing protons that facilitate chemical reactions.
Molecular Targets: Acids can target specific molecules, such as enzymes, and modify their activity.
類似化合物との比較
Acids can be compared with bases, which are compounds that accept protons. Here are some key differences:
pH Levels: Acids have a pH less than 7, while bases have a pH greater than 7.
Chemical Behavior: Acids donate protons, whereas bases accept protons.
Reactivity: Acids react with metals to produce hydrogen gas, while bases react with acids to form water and salts.
Similar Compounds
特性
分子式 |
C13H10N4O5 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC名 |
4-[(7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)8-1-3-9(4-2-8)15-10-5-6-12(17(20)21)16-11(10)7-14-22-16/h1-7,14-15H,(H,18,19) |
InChIキー |
KFSBHNDNYCTZON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
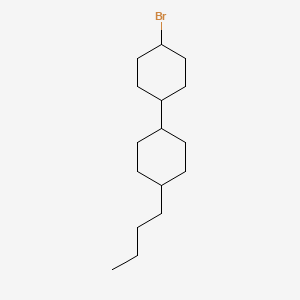
![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)

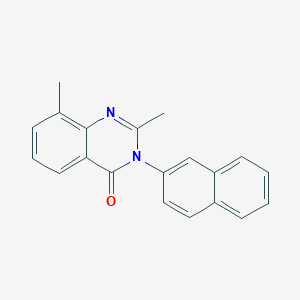
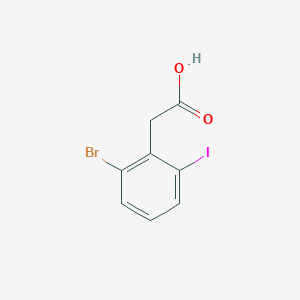
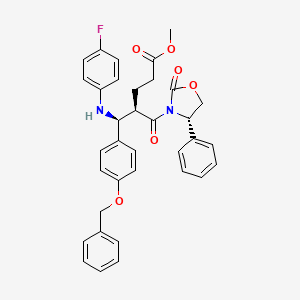
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)


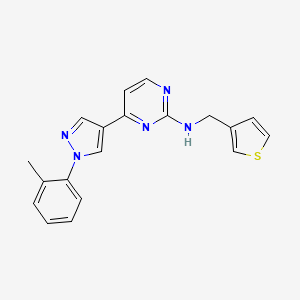
![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)
